molecular formula C6H13ClN2O B1374694 2-(Pyrrolidin-2-yl)acetamide hydrochloride CAS No. 1432681-00-9

2-(Pyrrolidin-2-yl)acetamide hydrochloride

Cat. No.: B1374694
CAS No.: 1432681-00-9
M. Wt: 164.63 g/mol
InChI Key: MSHUUCQYNRTNIL-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-2-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and electrostatic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell. The localization of this compound can influence its activity and interactions with other biomolecules, thereby affecting its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)acetamide hydrochloride typically involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Starting Materials: Pyrrolidine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as acetone.

    Formation of Hydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(Pyrrolidin-2-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

2-(Pyrrolidin-2-yl)acetamide hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which serves as the basis for the synthesis of this compound.

    2-Pyrrolidone: Another derivative of pyrrolidine, used in various industrial applications.

    Pyrrolidine-2,5-diones: Compounds with similar structural features, used in medicinal chemistry.

Biological Activity

2-(Pyrrolidin-2-yl)acetamide hydrochloride is a compound that has garnered attention due to its potential biological activities. Its structural features, including the pyrrolidine ring, suggest a wide range of interactions with biological targets, particularly in neuroscience and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its biochemical properties, cellular effects, and potential therapeutic applications.

The compound exhibits significant biochemical properties, primarily characterized by its ability to interact with various enzymes and proteins.

  • Hydrogen Bonding : The amide group allows for hydrogen bonding with target biomolecules, enhancing its interaction potential.
  • Electrostatic Interactions : The positively charged ammonium group can engage in electrostatic interactions with negatively charged sites on proteins and nucleic acids.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It modulates cell signaling pathways, which can alter gene expression and cellular metabolism.
  • Neuronal Activity : In vitro studies have shown that this compound can affect neurotransmitter levels, potentially enhancing cognitive functions and providing neuroprotective effects.

Molecular Mechanism

The molecular mechanism through which this compound operates involves binding to specific biomolecules:

  • Enzyme Interaction : It can inhibit or activate enzymes by binding to their active or allosteric sites. For instance, studies suggest it may influence neurotransmitter systems by modulating receptor activity.
  • Neuropharmacological Effects : Its ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological applications.

Anticonvulsant Activity

A related study explored the anticonvulsant properties of pyrrolidine derivatives, including those similar to this compound. In animal models, compounds demonstrated significant activity against seizures induced by maximal electroshock (MES), indicating potential therapeutic applications in epilepsy treatment .

Antimicrobial Activity

Further investigations into pyrrolidine derivatives have revealed antibacterial and antifungal properties. Certain derivatives exhibited minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (mg/mL)Target Organisms
This compound0.0039 - 0.025S. aureus, E. coli
Other Pyrrolidine DerivativesVariesVarious bacterial strains

These findings suggest that the compound may possess antimicrobial properties that warrant further exploration .

Pharmacological Applications

The pharmacological potential of this compound is being investigated across various therapeutic areas:

  • Cognitive Enhancement : Preliminary research indicates its potential role in enhancing memory and cognitive functions.
  • Neuroprotection : The compound has been studied for its neuroprotective effects in models of neurodegeneration.
  • Pain Modulation : There is emerging evidence suggesting that it may modulate pain pathways, indicating possible analgesic properties.

Properties

IUPAC Name

2-pyrrolidin-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUUCQYNRTNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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